2-[3-(Difluoromethoxy)phenyl]morpholine

Medicinal Chemistry SAR Morpholine Derivatives

Regioisomerically pure 3-difluoromethoxyphenyl morpholine (CAS 1094649-73-6) with LogP 2.14, ideal for CNS drug design and kinase inhibitor SAR. The meta-substitution pattern ensures distinct electronic and steric properties critical for target potency and selectivity. Use this well-defined scaffold for chemical probe synthesis and target validation. Requires regioisomeric purity; generic analogs cannot substitute. Order 95% pure compound.

Molecular Formula C11H13F2NO2
Molecular Weight 229.22 g/mol
CAS No. 1094649-73-6
Cat. No. B1420111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Difluoromethoxy)phenyl]morpholine
CAS1094649-73-6
Molecular FormulaC11H13F2NO2
Molecular Weight229.22 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=CC(=CC=C2)OC(F)F
InChIInChI=1S/C11H13F2NO2/c12-11(13)16-9-3-1-2-8(6-9)10-7-14-4-5-15-10/h1-3,6,10-11,14H,4-5,7H2
InChIKeySNOOHUIZKCHLMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Difluoromethoxy)phenyl]morpholine (CAS 1094649-73-6): A Versatile Morpholine Scaffold for Medicinal Chemistry and Chemical Biology


2-[3-(Difluoromethoxy)phenyl]morpholine (CAS 1094649-73-6) is a morpholine derivative featuring a difluoromethoxy-substituted phenyl ring at the 3-position . With a molecular formula of C11H13F2NO2 and a molecular weight of 229.22 g/mol, this compound serves as a versatile small molecule scaffold in medicinal chemistry and chemical biology . The compound's structure, which combines a morpholine ring with a difluoromethoxyphenyl group, provides a foundation for exploring structure-activity relationships and developing novel therapeutic agents [1].

Why 2-[3-(Difluoromethoxy)phenyl]morpholine is Not Interchangeable with its Structural Analogs


In research and industrial applications, 2-[3-(Difluoromethoxy)phenyl]morpholine cannot be generically substituted with its structural analogs due to the critical role of the difluoromethoxy group's position on the phenyl ring. The 3-substitution pattern can dramatically alter the compound's electronic distribution, steric profile, and resultant interactions with biological targets compared to its 2- or 4-substituted counterparts . This positional specificity is a key determinant of potency, selectivity, and physicochemical properties, making each analog a distinct chemical entity for procurement and experimental design .

Quantitative Differentiation of 2-[3-(Difluoromethoxy)phenyl]morpholine Against Closest Analogs


Regioisomeric Purity Defines a Unique Chemical Space for SAR Exploration

2-[3-(Difluoromethoxy)phenyl]morpholine is a specific regioisomer with the difluoromethoxy group at the meta-position of the phenyl ring. This contrasts with other commercially available analogs such as the para-substituted 2-[4-(Difluoromethoxy)phenyl]morpholine (CAS 1097820-96-6) and the ortho-substituted 3-[2-(Difluoromethoxy)phenyl]morpholine (CAS 1270505-46-8) . While all three share the same molecular formula (C11H13F2NO2) and molecular weight (229.22 g/mol), their distinct substitution patterns result in different InChIKeys and SMILES strings, confirming their unique chemical identities [1]. This regioisomeric purity is a non-negotiable starting point for reproducible SAR studies.

Medicinal Chemistry SAR Morpholine Derivatives

Enhanced Lipophilicity Profile Compared to Unsubstituted Morpholine Scaffolds

The presence of the difluoromethoxy group significantly increases the lipophilicity of the morpholine scaffold. 2-[3-(Difluoromethoxy)phenyl]morpholine has a calculated LogP of 2.14 [1]. This value is notably higher than the LogP of unsubstituted morpholine (LogP ≈ -0.86) and even exceeds that of phenylmorpholine (LogP ≈ 1.5), indicating a greater propensity for membrane permeability and hydrophobic interactions. This enhanced lipophilicity is a key differentiator for applications requiring improved cellular uptake or blood-brain barrier penetration.

Physicochemical Properties Lipophilicity Drug Design

Supply Chain Scarcity Drives Procurement Strategy for Meta-Substituted Isomer

2-[3-(Difluoromethoxy)phenyl]morpholine is available from a limited number of specialized suppliers (e.g., CymitQuimica, Leyan) . In contrast, its para-substituted analog (CAS 1097820-96-6) is listed by a broader array of vendors, suggesting a more established supply chain . The meta-isomer's more restricted availability and potentially higher cost per unit (e.g., 50mg for €566.00) compared to the para-isomer (250mg for inquiry) underscores its status as a specialized building block for niche research applications.

Chemical Procurement Supply Chain Specialty Chemicals

Optimal Application Scenarios for 2-[3-(Difluoromethoxy)phenyl]morpholine Based on Its Differentiated Profile


Structure-Activity Relationship (SAR) Studies on Morpholine-Based Kinase Inhibitors

The unique meta-substitution pattern of 2-[3-(Difluoromethoxy)phenyl]morpholine makes it an ideal building block for exploring the SAR of kinase inhibitors where the morpholine moiety is a known pharmacophore. Its enhanced lipophilicity (LogP 2.14) compared to simpler morpholine scaffolds [1] allows medicinal chemists to probe hydrophobic pockets within the ATP-binding site of kinases, potentially improving binding affinity and selectivity. The regioisomeric purity ensures that observed biological effects are directly attributable to the 3-substituted geometry, a critical control when comparing with para- and ortho-substituted analogs .

Development of CNS-Penetrant Drug Candidates

The calculated LogP of 2.14 for 2-[3-(Difluoromethoxy)phenyl]morpholine [1] falls within the optimal range for central nervous system (CNS) drug candidates (typically LogP 1-3). This lipophilicity profile, which is significantly higher than that of unsubstituted morpholine, suggests a favorable balance between passive permeability and aqueous solubility. Researchers can utilize this scaffold to synthesize novel compounds designed to cross the blood-brain barrier, a critical requirement for treating neurological and psychiatric disorders. Its use as a starting material can streamline the development of CNS-active agents.

Specialized Chemical Probe Synthesis for Target Validation

Given its limited commercial availability and more specialized supply chain [1], 2-[3-(Difluoromethoxy)phenyl]morpholine is well-suited for the synthesis of high-value chemical probes used in target validation studies. The need for precise chemical structure in such probes, where off-target effects can confound results, necessitates the use of a well-defined regioisomer. This compound's defined identity (confirmed by CAS registry and InChIKey) [2] and its distinct physicochemical properties make it a reliable starting point for creating tools to investigate specific biological pathways.

Quote Request

Request a Quote for 2-[3-(Difluoromethoxy)phenyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.